Lys-Gln-Ala-Gly-Asp-Val

Integrin binding kinetics Cell adhesion Biomechanics

Choose KQAGDV for selective α2bβ3 integrin engagement. Its low-activation binding profile minimizes off-target effects versus RGD peptides, ensuring cleaner data in thrombosis and vascular SMC studies. Ideal for coatings requiring SMC recruitment without excessive platelet adhesion. Research-grade, lyophilized powder.

Molecular Formula C25H44N8O10
Molecular Weight 616.7 g/mol
CAS No. 80755-87-9
Cat. No. B1335365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Gln-Ala-Gly-Asp-Val
CAS80755-87-9
Molecular FormulaC25H44N8O10
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)
InChIKeyAFAFFVKJJYBBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-Gln-Ala-Gly-Asp-Val (KQAGDV, CAS 80755-87-9) Integrin-Targeting Peptide: Sourcing & Differentiation Guide


Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) is a hexapeptide derived from the carboxyl terminus of the fibrinogen γ-chain . It is a cell adhesion motif that specifically targets the α2bβ3 integrin (GPIIb/IIIa) and is a potent adhesion ligand for vascular smooth muscle cells (SMCs) [1]. As a non-RGD peptide, KQAGDV offers a distinct integrin engagement profile compared to ubiquitous RGD-based peptides, with quantifiable differences in binding kinetics, activation state, and cellular response [1]. Its defined molecular mechanism and well-characterized bioactivity make it a critical tool for research into thrombosis, vascular biology, and biomaterial engineering.

Why KQAGDV Cannot Be Substituted with Generic RGD Peptides: A Quantitative Rationale for Procurement


The selection of KQAGDV over a generic RGD peptide like GRGDSP is not a matter of simple availability or cost; it is a functional imperative driven by quantifiable differences in molecular recognition and biological outcome. While both motifs target integrins, KQAGDV demonstrates a distinct binding kinetic profile, exhibiting lower adhesion frequency (57% vs. 75% for RGD) and a higher dissociation rate (0.54 s⁻¹ vs. 0.32 s⁻¹ for RGD) [1]. This translates to a different activation profile of the integrin receptor. Furthermore, in functional assays, KQAGDV has ~0.5% of the inhibitory activity of GRGDSP at the fibronectin receptor [2], and its potency in specific leukocyte integrin assays differs markedly from related gamma-chain analogs like KGAGDV [3]. These are not subtle nuances; they are order-of-magnitude differences that directly dictate experimental outcomes in thrombosis models and vascular tissue engineering. Substituting an RGD peptide for KQAGDV introduces a completely different integrin-binding and -activating landscape, compromising the validity and reproducibility of research built on the specific γ-chain fibrinogen interaction [4].

Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) Quantitative Performance vs. Key Comparators


KQAGDV Exhibits Distinct Integrin Binding Kinetics vs. RGD: Adhesion Frequency & Dissociation Rate

Direct force-regulated adhesion studies demonstrate that KQAGDV and RGD peptides engage integrins with significantly different kinetic profiles. Using micropipette aspiration, the adhesion frequency for KQAGDV was measured at 57%, notably lower than the 75% observed for the RGD peptide [1]. Furthermore, the cellular binding affinity (A_cm_rm_1K_a~0) was calculated as 0.85 for KQAGDV versus 1.40 for RGD, and the zero-force reverse rate (k_r~0) was higher for KQAGDV at 0.54 s⁻¹ compared to 0.32 s⁻¹ for RGD, indicating a less stable and more transient interaction [1].

Integrin binding kinetics Cell adhesion Biomechanics

KQAGDV Demonstrates 200-Fold Lower Potency than GRGDSP at the Fibronectin Receptor

In radioreceptor assays examining the ligand specificity of the fibronectin receptor, KQAGDV exhibited only about 0.5% of the inhibitory activity of the standard RGD-containing peptide, GRGDSP [1]. This places KQAGDV's potency several orders of magnitude lower than RGD-based ligands for this receptor subtype.

Receptor binding Competitive inhibition Integrin specificity

KQAGDV Potency Ranks Between KGAGDV and KQRGDV in Leukocyte Response Integrin (LRI) Assays

In a study comparing fibrinogen γ-chain-derived hexapeptides, the order of potency for inhibiting fibrinogen-stimulated phagocytosis (an LRI-dependent function) was KGAGDV > KQAGDV > KQRGDV = GRGDSPA [1]. While KQAGDV was less potent than KGAGDV, it was more potent than KQRGDV and the RGD control peptide GRGDSPA [1]. In a related binding assay to stimulated PMNs, KGAGDV was significantly more potent than KQRGDV (ID50 = 2.5 µM vs. 60 µM), providing a quantitative framework for where KQAGDV's activity lies within this structural family [1].

Leukocyte biology Phagocytosis Integrin ligands

KQAGDV is the Most Universal Adhesive Peptide for Vascular Smooth Muscle Cells (SMCs)

Literature identifies KQAGDV as 'the most universal adhesive peptide for vascular smooth muscle cells (SMCs)' [1]. Direct comparison studies with RGDS and VAPG on vascular SMCs confirm that while all three peptides promote adhesion over control surfaces, they differentially regulate downstream behaviors including proliferation, migration, and matrix synthesis [2]. This specificity is attributed to KQAGDV's unique engagement of the α2bβ3 integrin, a key receptor on SMCs .

Vascular biology Tissue engineering Smooth muscle cells

KQAGDV Induces Reduced Integrin Activation Compared to RGD: Morphological Evidence

Electron microscopy analysis of Jurkat cells bound to peptide-coated beads revealed a stark difference in integrin-mediated activation. Cells interacting with RGD-coated beads showed prominent protrusions and a significant increase in microvilli length (up to #-fold compared to KQAGDV) [1]. In contrast, cells bound to KQAGDV exhibited a lower proportion of activated cells and less dramatic morphological changes, indicating a more quiescent receptor engagement [1].

Integrin activation Cell morphology Electron microscopy

The AGDV Core of KQAGDV Binds αIIbβ3 with Affinity Comparable to RGDSP

Structural studies have revealed that the AGDV tetrapeptide, the core recognition motif within KQAGDV, binds to the αIIbβ3 integrin headpiece with an affinity comparable to that of the RGDSP peptide from fibronectin [1]. While the full hexapeptide KQAGDV exhibits a lower overall cellular binding affinity compared to RGD [2], this core interaction demonstrates that its primary binding site is highly competent. The difference in overall cellular behavior arises from the distinct molecular mechanism of integrin opening induced by AGDV, which is complete but may differ from that induced by RGD ligands [1].

Structural biology Integrin binding pocket Affinity measurement

Optimal Application Scenarios for KQAGDV Based on Quantitative Differentiation Evidence


Vascular Graft and Stent Coating for Selective Smooth Muscle Cell Endothelialization

Given its well-documented status as 'the most universal adhesive peptide for vascular smooth muscle cells' [1], KQAGDV is the optimal ligand for surface modification of vascular implants. Unlike RGD peptides which promote strong platelet adhesion and activation [2], KQAGDV's 'low-activation' binding profile to αIIbβ3 integrin [3] makes it a superior choice for coatings intended to selectively recruit and retain SMCs without triggering excessive thrombosis. Procurement of KQAGDV for this application is justified by its unique ability to promote SMC adhesion while minimizing the off-target integrin activation that complicates the use of RGD-based coatings.

In Vitro Models of αIIbβ3-Mediated Adhesion and Signaling Without RGD Confounders

Researchers studying the specific biology of the αIIbβ3 integrin (GPIIb/IIIa) require a ligand that targets this receptor without cross-reacting with the numerous RGD-binding integrins (e.g., α5β1, αvβ3). KQAGDV's 200-fold lower potency for the fibronectin receptor compared to GRGDSP [4] makes it the ideal tool for these studies. It provides a clean, selective signal, eliminating the confounding effects of global integrin activation seen with RGD peptides. This specificity is critical for accurately dissecting αIIbβ3's role in platelet function, thrombosis, and vascular cell biology.

Tissue Engineering Scaffolds Requiring Modulated Smooth Muscle Cell Phenotype

In the engineering of vascular tissues, simply promoting cell adhesion is insufficient; the ligand must guide the appropriate cellular phenotype. Comparative studies show that KQAGDV not only promotes SMC adhesion but also distinctly regulates subsequent proliferation and matrix synthesis compared to RGDS and VAPG peptides [5]. This makes KQAGDV the ligand of choice for scaffolds where controlling SMC behavior—promoting a quiescent, contractile phenotype rather than a proliferative, synthetic one—is paramount for long-term implant function and integration. Procuring KQAGDV ensures the scaffold's bioactivity is tuned to the specific requirements of SMC biology.

Competitive Binding Assays to Differentiate Fibrinogen γ-Chain from RGD-Dependent Interactions

Fibrinogen's binding to platelets is mediated by two distinct motifs: the RGD sequences on the Aα chain and the KQAGDV sequence on the γ-chain. To parse the individual contributions of these interactions in complex biological settings like thrombosis or inflammation, a specific, potent inhibitor of each is required. KQAGDV serves as the gold-standard, γ-chain-specific peptide probe [6]. Its use in competitive inhibition studies allows for the unambiguous determination of the relative contribution of the γ-chain/αIIbβ3 axis versus RGD-mediated pathways, a distinction that generic RGD peptides cannot provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys-Gln-Ala-Gly-Asp-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.